molecular formula C8H5KN2O2 B2353980 Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2580205-48-5

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No. B2353980
CAS RN: 2580205-48-5
M. Wt: 200.238
InChI Key: FKKIRFBHBYBQJY-UHFFFAOYSA-M
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Description

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a molecular weight of 200.24 .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone is also used as a key stage in the synthesis of new compounds .


Molecular Structure Analysis

The molecular structure of Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate is represented by the Inchi Code: 1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1 .

It is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the development of antiviral drugs.

Antifungal Activity

These compounds have shown potential as antifungal agents . They could be used in the treatment of various fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives have demonstrated antioxidant properties . They could be used in the development of antioxidant supplements or drugs.

Antitumor Activity

These compounds have shown potential in the treatment of various types of cancer due to their antitumor activities .

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives, especially 5H-pyrrolo[2,3-b]pyrazine derivatives, have shown more activity on kinase inhibition . They could be used in the development of kinase inhibitors, which are important in the treatment of diseases like cancer.

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . Researchers can use it as a starting point to design and synthesize new leads to treat various diseases.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.K/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h1-5H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKIRFBHBYBQJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5KN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate

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